(Arg8)-Conopressin G trifluoroacetate

Vasopressin Receptor GPCR Pharmacology Invertebrate Neuropeptide

Procure (Arg8)-Conopressin G trifluoroacetate (CAS 130836-24-7) for unequivocal vasopressin receptor research. This synthetic cyclic nonapeptide combines nanomolar V1a/V1b agonism with a unique Arg8 residue, delivering conformational selectivity that generic conopressin or mammalian analogs cannot replicate. Essential for SAR explorations, leech CPG studies, and Aplysia gill behavior assays. Avoid uncontrolled variables—insist on this exact sequence to preserve receptor activation fidelity. Contact us for bulk pricing and technical specifications.

Molecular Formula C46H72F3N17O12S2
Molecular Weight 1176.3 g/mol
CAS No. 130836-24-7
Cat. No. B1495771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Arg8)-Conopressin G trifluoroacetate
CAS130836-24-7
Molecular FormulaC46H72F3N17O12S2
Molecular Weight1176.3 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)N)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCCN=C(N)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C44H71N17O10S2.C2HF3O2/c1-3-23(2)34-41(70)56-27(13-8-16-53-44(50)51)37(66)58-29(19-32(46)62)38(67)59-30(22-73-72-21-25(45)35(64)57-28(39(68)60-34)18-24-10-5-4-6-11-24)42(71)61-17-9-14-31(61)40(69)55-26(12-7-15-52-43(48)49)36(65)54-20-33(47)63;3-2(4,5)1(6)7/h4-6,10-11,23,25-31,34H,3,7-9,12-22,45H2,1-2H3,(H2,46,62)(H2,47,63)(H,54,65)(H,55,69)(H,56,70)(H,57,64)(H,58,66)(H,59,67)(H,60,68)(H4,48,49,52)(H4,50,51,53);(H,6,7)/t23-,25-,26-,27-,28-,29-,30-,31-,34?;/m0./s1
InChIKeyZVHQBOSXXFECJK-UTFRWJAKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding (Arg8)-Conopressin G TFA: A Definitive Comparator for Neurohypophyseal Hormone Research


(Arg8)-Conopressin G trifluoroacetate (CAS 130836-24-7) is a synthetic, cyclic nonapeptide from the vasopressin/oxytocin superfamily, originally isolated from the venom of the cone snail *Conus geographus* [1]. It functions as a potent agonist at human vasopressin receptors (particularly V1a and V1b) with nanomolar-range potency, distinguishing it from other conopressins that may act as antagonists or have different selectivity profiles [2]. Its specific amino acid sequence—Cys-Phe-Ile-Arg-Asn-Cys-Pro-Arg-Gly-NH2 with a Cys1-Cys6 disulfide bridge—and the substitution of Arg at position 8 (instead of Lys as in Lys-conopressin G) are critical determinants of its receptor interactions and functional outcomes [3].

Why Substituting (Arg8)-Conopressin G TFA with Generic Vasopressin Analogs Will Derail Your Research


Generic substitution fails because even minor sequence variations among vasopressin/oxytocin family peptides lead to profound, non-linear differences in receptor subtype selectivity and functional activity. For instance, (Arg8)-Conopressin G acts as an agonist at human V1a receptors, whereas the structurally related Conopressin-T functions as a selective *antagonist* at the same receptor, a functional switch dictated by key residues [1]. Similarly, the presence of Arg versus Lys at position 8 alters the peptide's three-dimensional conformation and electrostatic surface, which can affect receptor binding kinetics and in vivo distribution [2]. Therefore, substituting (Arg8)-Conopressin G with a generic 'conopressin' or a mammalian vasopressin analog will introduce uncontrolled variables, potentially reversing the expected biological effect and invalidating experimental conclusions.

Quantitative Differentiation: Comparative Data for (Arg8)-Conopressin G TFA vs. In-Class Peptides


Conopressin G Exhibits High Potency Agonism at Human V1a and V1b Receptors

(Arg8)-Conopressin G demonstrates potent agonist activity at human V1a (hV1aR) and V1b (hV1bR) receptors, with potencies reported in the nanomolar range. This contrasts sharply with Conopressin-T, a structurally related peptide, which acts as a selective *antagonist* at the hV1a receptor [1].

Vasopressin Receptor GPCR Pharmacology Invertebrate Neuropeptide

Induction of Stereotyped Reproductive Behavior in a Leech Model

In *Hirudo verbana* (medicinal leech), (Arg8)-Conopressin G induces a specific, stereotyped twisting behavior crucial for mating, which is part of a central pattern generator program [1]. In contrast, [Arg8]-Vasopressin (AVP) does not induce this specific behavioral sequence, demonstrating a functional divergence not captured by receptor binding assays alone.

Behavioral Neuroscience Central Pattern Generator Reproductive Biology

Modulation of Gill Behaviors in Aplysia: Unique Invertebrate-Specific Functional Profile

In *Aplysia californica*, Conopressin G superfusion reduces the amplitude of the gill withdrawal reflex by 20-40% and increases the frequency of spontaneous gill movements, a dual modulation effect [1]. This specific functional profile is distinct from that of the endogenous *Aplysia* peptide, arginine vasotocin (AVT), which primarily suppresses the reflex without significantly increasing spontaneous movement frequency [2].

Neuroethology Invertebrate Model Behavioral Modulation

Structural Divergence from Lys-Conopressin G Affects Conformational Dynamics

The Arg8 for Lys8 substitution in (Arg8)-Conopressin G, compared to Lys-conopressin G, results in distinct conformational distributions and intramolecular hydrogen bonding patterns [1]. A comprehensive computational study identified that while both share common turn structures, each isomer possesses unique conformational features that are characteristic of only the cis or trans isoform, which are expected to influence receptor binding kinetics and specificity [1].

Peptide Chemistry Conformational Analysis Structure-Activity Relationship

Recommended Application Scenarios for (Arg8)-Conopressin G TFA in Advanced Research


Elucidating V1a Receptor-Mediated Agonist Signaling Pathways

(Arg8)-Conopressin G TFA serves as a potent, non-mammalian agonist for the human V1a and V1b receptors. Its nanomolar potency, established in comparative functional assays [1], makes it an ideal tool to dissect downstream signaling cascades (e.g., IP3 accumulation, calcium mobilization) mediated by these receptors without the confounding effects of cross-reactivity with the oxytocin receptor that may occur with other mammalian ligands. Its unique evolutionary origin also allows for the study of ligand-receptor co-evolution and species-specific pharmacology.

Probing Central Pattern Generator (CPG) Function in Invertebrate Neurobiology

Based on its unique ability to activate a specific central pattern generator for reproductive twisting in the leech *Hirudo verbana* [1], (Arg8)-Conopressin G TFA is a uniquely suited reagent for investigating the neural circuits and hormonal control of innate, rhythmic behaviors. Its effect is specific and not replicated by mammalian vasopressin, making it an essential tool for researchers using leech or similar invertebrate models to study the fundamental principles of CPG organization and neuromodulation.

Investigating Behavioral State Modulation in Molluscan Models

Given its demonstrated dual-action on gill behaviors in *Aplysia californica* [1], (Arg8)-Conopressin G TFA is the preferred choice for studies aimed at understanding how neuropeptides orchestrate complex behavioral states, such as the transition to feeding arousal. Its ability to simultaneously suppress a reflex while enhancing spontaneous activity provides a distinct experimental phenotype that can be used to probe the underlying synaptic and cellular mechanisms.

Structure-Activity Relationship (SAR) Studies of Vasopressin/Oxytocin Family Peptides

The specific Arg8 substitution in this peptide, compared to the Lys8 in Lys-conopressin G, results in distinct conformational dynamics [1]. (Arg8)-Conopressin G TFA is therefore a critical component in systematic SAR investigations aimed at understanding how subtle sequence variations translate into changes in 3D structure, receptor selectivity, and functional activity. Such studies are foundational for the rational design of novel, selective ligands targeting the vasopressin/oxytocin receptor family.

Quote Request

Request a Quote for (Arg8)-Conopressin G trifluoroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.